molecular formula C13H19N3NaO5S+ B11820002 Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate

Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate

Cat. No.: B11820002
M. Wt: 352.36 g/mol
InChI Key: YYRNRGAALMTUTA-UHFFFAOYSA-N
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Description

Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate, also known as metamizole sodium, is a non-opioid analgesic and antipyretic compound. It is widely used for its pain-relieving and fever-reducing properties. This compound is particularly notable for its effectiveness in treating acute pain, such as postoperative pain, and its use in various medical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate typically involves the reaction of 4-methylaminoantipyrine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the synthesis of prostaglandins. Prostaglandins are mediators of pain and inflammation. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and reducing fever .

Comparison with Similar Compounds

Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate is unique in its chemical structure and pharmacological properties. Similar compounds include:

These compounds share some pharmacological effects but differ in their chemical structures and specific applications.

Properties

Molecular Formula

C13H19N3NaO5S+

Molecular Weight

352.36 g/mol

IUPAC Name

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate

InChI

InChI=1S/C13H17N3O4S.Na.H2O/c1-10-12(8-14-9-21(18,19)20)13(17)16(15(10)2)11-6-4-3-5-7-11;;/h3-7,14H,8-9H2,1-2H3,(H,18,19,20);;1H2/q;+1;

InChI Key

YYRNRGAALMTUTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CNCS(=O)(=O)O.O.[Na+]

Origin of Product

United States

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